3-(1-Benzylpiperidin-4-yl)-8-fluoro-3,4-dihydroquinazolin-2(1H)-one
Overview
Description
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the fluorine atom and the piperidinyl group in this compound adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: Another heterocyclic compound with similar biological activities.
4-Hydroxy-2-quinolones: Known for their diverse biological and pharmaceutical activities.
Pyridine derivatives: These compounds also exhibit antimicrobial and antiviral activities.
Uniqueness
The presence of the fluorine atom and the piperidinyl group in 2(1H)-Quinazolinone,8-fluoro-3,4-dihydro-3-[1-(phenylmethyl)-4-piperidinyl]- makes it unique compared to other similar compounds. These functional groups can enhance its biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22FN3O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-8-fluoro-1,4-dihydroquinazolin-2-one |
InChI |
InChI=1S/C20H22FN3O/c21-18-8-4-7-16-14-24(20(25)22-19(16)18)17-9-11-23(12-10-17)13-15-5-2-1-3-6-15/h1-8,17H,9-14H2,(H,22,25) |
InChI Key |
SQLKOGIAFOQNSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CC3=C(C(=CC=C3)F)NC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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